molecular formula C17H15ClN4OS B3270100 9-Hydroxy Etizolam CAS No. 52170-72-6

9-Hydroxy Etizolam

Cat. No.: B3270100
CAS No.: 52170-72-6
M. Wt: 358.8 g/mol
InChI Key: RKOHSLBWMOPWFG-UHFFFAOYSA-N

Description

9-Hydroxy Etizolam is a metabolite of Etizolam, a thienodiazepine derivative that is structurally related to benzodiazepines. Etizolam is known for its anxiolytic, anticonvulsant, sedative, and muscle relaxant properties. The compound this compound retains similar pharmacological properties and is often studied for its potential therapeutic applications .

Preparation Methods

The synthesis of 9-Hydroxy Etizolam involves several steps, starting from the parent compound, Etizolam. The primary synthetic route includes:

Chemical Reactions Analysis

9-Hydroxy Etizolam undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl group back to a hydrogen atom, regenerating the parent compound, Etizolam.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

9-Hydroxy Etizolam has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Hydroxy Etizolam is similar to that of Etizolam. It acts as an agonist at the gamma-aminobutyric acid (GABA) A receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and a reduction in neuronal excitability. The molecular targets include the benzodiazepine binding site located at the interface between the alpha and gamma subunits of the GABA A receptor .

Comparison with Similar Compounds

9-Hydroxy Etizolam is compared with other similar compounds, such as:

    Etizolam: The parent compound, known for its anxiolytic and sedative properties.

    Alpha-Hydroxy Etizolam: Another major metabolite of Etizolam with similar pharmacological effects.

    8-Hydroxy Etizolam: A less common metabolite with distinct metabolic pathways.

The uniqueness of this compound lies in its specific hydroxylation at the 9th position, which may influence its pharmacokinetics and pharmacodynamics compared to other metabolites .

Properties

IUPAC Name

[7-(2-chlorophenyl)-4-ethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-13-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4OS/c1-2-10-7-12-16(11-5-3-4-6-13(11)18)19-8-14-20-21-15(9-23)22(14)17(12)24-10/h3-7,23H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOHSLBWMOPWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N3C(=NN=C3CO)CN=C2C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737613
Record name [4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-9-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52170-72-6
Record name [4-(2-Chlorophenyl)-2-ethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-9-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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